

# 3-Amino-4-cyanobenzoic acid CAS number 159847-71-9

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## Compound of Interest

Compound Name: 3-Amino-4-cyanobenzoic acid

Cat. No.: B2459039

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An In-Depth Technical Guide to **3-Amino-4-cyanobenzoic Acid** (CAS: 159847-71-9)

## Introduction

**3-Amino-4-cyanobenzoic acid** is a trifunctional aromatic compound featuring amino, cyano, and carboxylic acid groups. This unique arrangement of reactive sites makes it a highly valuable and versatile building block in advanced organic synthesis.<sup>[1][2]</sup> Its structural framework is particularly relevant in the fields of medicinal chemistry and materials science, where it serves as a key intermediate for constructing more complex molecular architectures.<sup>[3]</sup> <sup>[4]</sup> This guide provides a detailed examination of its chemical properties, plausible synthetic strategies, reactivity, and established safety protocols, designed for researchers and professionals in drug development and chemical synthesis.

## Physicochemical and Structural Properties

A comprehensive understanding of the fundamental properties of **3-Amino-4-cyanobenzoic acid** is critical for its effective application in research and development. The compound typically appears as a white to light yellow crystalline powder.<sup>[5][6]</sup> Key identifying and physical data are summarized below.

Property	Value	Source(s)
IUPAC Name	3-amino-4-cyanobenzoic acid	PubChem[7]
CAS Number	159847-71-9	Appchem, Sigma-Aldrich[8][9]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[7]
Molecular Weight	162.15 g/mol	PubChem[7]
Appearance	White powder	ZHEJIANG JIUZHOU CHEM[5]
Purity	Typically ≥97-99%	CymitQuimica, ZHEJIANG JIUZHOU CHEM[5][10]
InChI Key	VEDDRDQNFWIJHM-UHFFFAOYSA-N	PubChem[7]
Canonical SMILES	<chem>C1=CC(=C(C=C1C(=O)O)N)C#N</chem>	PubChem[7]

```
graph "molecule_structure" {
  layout=neato;
  node [shape=plaintext, fontname="Arial"];
  edge [fontname="Arial"];

  // Define nodes for atoms
  C1 [label="C"];
  C2 [label="C"];
  C3 [label="C"];
  C4 [label="C"];
  C5 [label="C"];
  C6 [label="C"];
  N1 [label="N"];
  C7 [label="C"];
  O1 [label="O"];
  O2 [label="OH"];
  C8 [label="C"];
  N2 [label="N"];
```

```
// Benzene ring with substituents
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- C1 [len=1.5];

// Carboxylic acid group
C1 -- C7 [len=1.5];
C7 -- O1 [len=1.5, style=double];
C7 -- O2 [len=1.5];

// Amino group
C3 -- N1 [label="H2N", len=1.5];

// Cyano group
C4 -- C8 [len=1.5];
C8 -- N2 [len=1.5, style=triple];

// Position nodes using pos attribute
C1 [pos="0,0!"];
C2 [pos="-1.3,-0.75!"];
C3 [pos="-1.3,-2.25!"];
C4 [pos="0,-3!"];
C5 [pos="1.3,-2.25!"];
C6 [pos="1.3,-0.75!"];
C7 [pos="0,1.5!"];
O1 [pos="-1,2.25!"];
O2 [pos="1,2.25!"];
N1 [pos="-2.6,-3!"];
C8 [pos="0,-4.5!"];
N2 [pos="0,-5.8!"];

}
```

Caption: 2D Structure of **3-Amino-4-cyanobenzoic acid**.

## Synthesis and Manufacturing Insights

While specific, peer-reviewed synthesis procedures for **3-Amino-4-cyanobenzoic acid** are not extensively detailed in public literature, its structure lends itself to established synthetic transformations common in organic chemistry. A logical and industrially scalable approach involves the oxidation of a methyl group on a substituted toluene precursor.

A plausible synthetic pathway begins with 3-amino-4-methylbenzonitrile (CAS 60710-80-7).<sup>[11]</sup> The critical transformation is the selective oxidation of the methyl group to a carboxylic acid. This is a robust and well-documented reaction for producing benzoic acid derivatives.<sup>[12][13]</sup>

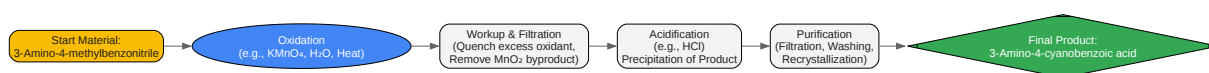
Causality of Experimental Choices:

- **Starting Material:** 3-amino-4-methylbenzonitrile is an ideal precursor. The amino and cyano groups are already in the correct positions, simplifying the overall synthesis. The methyl group is a readily oxidizable handle.
- **Oxidizing Agent:** Strong oxidizing agents are required to convert an aromatic methyl group to a carboxylic acid. Potassium permanganate ( $\text{KMnO}_4$ ) is a common and effective choice for this transformation.<sup>[12]</sup> The reaction is typically performed in an aqueous solution under basic or neutral conditions, followed by acidification to yield the carboxylic acid. Alternative catalytic systems, such as those based on ruthenium or iridium, can also be employed.<sup>[12]</sup>
- **Purification:** After the reaction, the product is typically isolated by filtration following acidification, which causes the carboxylic acid to precipitate out of the aqueous solution. Further purification can be achieved by recrystallization from a suitable solvent like water or an alcohol-water mixture.<sup>[6]</sup>

## Experimental Workflow: Oxidation of 3-Amino-4-methylbenzonitrile

- **Reaction Setup:** In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 3-amino-4-methylbenzonitrile in an aqueous solution.
- **Oxidation:** Slowly add a strong oxidizing agent, such as potassium permanganate ( $\text{KMnO}_4$ ), portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

- **Reaction Monitoring:** Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
- **Workup:** Once the reaction is complete, quench any excess oxidizing agent. Filter the hot solution to remove manganese dioxide ( $\text{MnO}_2$ ) byproduct.
- **Isolation:** Cool the filtrate and acidify it with a mineral acid (e.g., HCl) to a pH that causes the **3-Amino-4-cyanobenzoic acid** to precipitate.
- **Purification:** Collect the solid product by filtration, wash with cold water to remove residual salts, and dry. For higher purity, recrystallize the crude product from a suitable solvent system.



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Caption: Plausible synthesis workflow for **3-Amino-4-cyanobenzoic acid**.

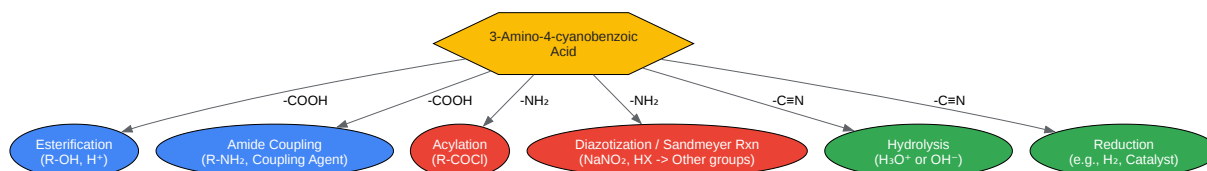
## Reactivity and Synthetic Applications

The utility of **3-Amino-4-cyanobenzoic acid** as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for selective chemical modifications, making it a powerful tool for building diverse molecular scaffolds, particularly in the development of pharmaceuticals.<sup>[3][5]</sup>

- **Amino Group ( $-\text{NH}_2$ ):** The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation to form amides, alkylation, and diazotization. The Sandmeyer reaction, which transforms the amino group into various other functionalities via a diazonium salt intermediate, is a key potential transformation.<sup>[12]</sup>

- Carboxylic Acid Group (-COOH): This group can be readily converted into esters, amides (by coupling with amines), or acid chlorides. These transformations are fundamental in peptide synthesis and the creation of small molecule libraries for drug discovery.[14]
- Cyano Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. This adds another layer of synthetic flexibility to the molecule.

Its role as a building block for "healing drugs" and other therapeutic agents highlights its importance in the pharmaceutical industry.[2][5]



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- To cite this document: BenchChem. [3-Amino-4-cyanobenzoic acid CAS number 159847-71-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2459039#3-amino-4-cyanobenzoic-acid-cas-number-159847-71-9]

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